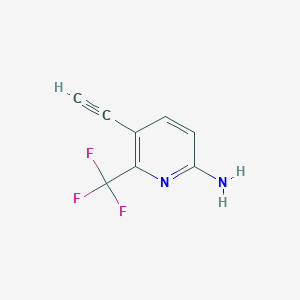
2-Pyridinamine, 5-ethynyl-6-(trifluoromethyl)-
Cat. No. B8454627
M. Wt: 186.13 g/mol
InChI Key: FNDIZKBDOISXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08633183B2
Procedure details


The title compound is synthesized according to general procedure GP3 starting from 2.82 g (11.0 mmol) 6-trifluoromethyl-5-trimethylsilanylethynyl-pyridin-2-ylamine and 757 mg (5.5 mmol) K2CO3 in 25 mL MeOH. The product is purified by chromatography on silica gel using a cyclohexane/ethyl acetate gradient. Yield: 0.9 g (44%).
Name
6-trifluoromethyl-5-trimethylsilanylethynyl-pyridin-2-ylamine
Quantity
2.82 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[N:8]=[C:7]([NH2:9])[CH:6]=[CH:5][C:4]=1[C:10]#[C:11][Si](C)(C)C.C([O-])([O-])=O.[K+].[K+]>CO>[C:10]([C:4]1[CH:5]=[CH:6][C:7]([NH2:9])=[N:8][C:3]=1[C:2]([F:1])([F:17])[F:16])#[CH:11] |f:1.2.3|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is purified by chromatography on silica gel using a cyclohexane/ethyl acetate gradient
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#C)C=1C=CC(=NC1C(F)(F)F)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
